N(2),N(5)-dibenzoyl-L-ornithine
Overview
Description
N(2),N(5)-dibenzoyl-L-ornithine is a derivative of the amino acid L-ornithine, where two benzoyl groups are attached to the nitrogen atoms at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(5)-dibenzoyl-L-ornithine typically involves the protection of the amino groups of L-ornithine followed by benzoylation. One common method is to first protect the amino groups using a suitable protecting group such as a carbamate. The protected L-ornithine is then reacted with benzoyl chloride in the presence of a base like triethylamine to introduce the benzoyl groups. Finally, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N(2),N(5)-dibenzoyl-L-ornithine can undergo various chemical reactions, including:
Oxidation: The benzoyl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the benzoyl groups, yielding L-ornithine.
Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: L-ornithine.
Substitution: N(2),N(5)-diacyl-L-ornithine derivatives.
Scientific Research Applications
N(2),N(5)-dibenzoyl-L-ornithine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N(2),N(5)-dibenzoyl-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N(2),N(5)-diacetyl-L-ornithine: Similar structure but with acetyl groups instead of benzoyl groups.
N(2),N(5)-dibenzoyl-L-lysine: Similar structure but with lysine instead of ornithine.
Uniqueness
N(2),N(5)-dibenzoyl-L-ornithine is unique due to the presence of benzoyl groups, which can confer distinct chemical and biological properties compared to other acyl derivatives. These properties can include increased hydrophobicity, altered binding affinity to molecular targets, and potential therapeutic effects.
Properties
IUPAC Name |
(2S)-2,5-dibenzamidopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(14-8-3-1-4-9-14)20-13-7-12-16(19(24)25)21-18(23)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2,(H,20,22)(H,21,23)(H,24,25)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRBNFOLBJWRAO-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964240 | |
Record name | N~2~,N~5~-Bis[hydroxy(phenyl)methylidene]ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-46-5 | |
Record name | N2,N5-Dibenzoyl-L-ornithine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~5~-Bis[hydroxy(phenyl)methylidene]ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2,N5-DIBENZOYL-L-ORNITHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59MHZ6HT3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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